(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone

Descripción general

Descripción

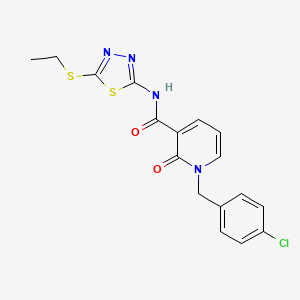

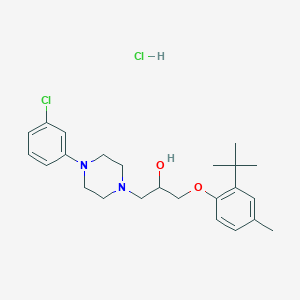

“(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone” is a chemical compound with the molecular formula C15H15NO3 . It is a solid substance and is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H15NO3/c1-18-13-7-6-11(9-14(13)19-2)15(17)10-4-3-5-12(16)8-10/h3-9H,16H2,1-2H3 . This indicates that the compound has a complex structure with multiple functional groups.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- (3,4-Dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, a related compound, was synthesized and its bromination investigated, yielding nine new bromophenol derivatives through selective O-demethylation (Çetinkaya, Menzek, Şahin, & Balaydın, 2011).

- A study synthesized novel compounds from (3,4-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone using Eaton's reagent, leading to new derivatives with potential structural and functional significance (Çeti̇nkaya, 2017).

Antioxidant Properties

- Research on derivatives of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone demonstrated significant in vitro antioxidant activities, suggesting potential therapeutic applications (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

- Another study on bis(3,4-dimethoxyphenyl)methanone derivatives found them to be effective antioxidants, compared to standard compounds like BHA and BHT, indicating their potential in oxidative stress-related therapies (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).

Carbonic Anhydrase Inhibitory Properties

- A study on brominated derivatives of (2-bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone revealed their capacity to inhibit human carbonic anhydrase II, a target for glaucoma and other disorders treatment (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).

Anti-Tumor Potential

- A series of (3,4-dimethylphenyl-3-(substituted phenyl) bicyclo[2.2.1]hept-5-ene-2-yl) methanones, synthesized via Diels-Alder reaction, demonstrated antimicrobial, antioxidant, and insect antifeedant activities, suggesting potential in anti-tumor applications (G.Thirunarayanan, 2015).

Other Applications

- Synthesis of polyimides from derivatives of (3-amino-2,4,6-trimethylphenyl)-(3′-aminophenyl)methanone and aromatic dianhydrides resulted in materials with high glass-transition temperatures and excellent thermal properties, suitable for advanced material applications (Li, Lin, Zhang, Wu, & Pu, 2006).

Propiedades

IUPAC Name |

(3-aminophenyl)-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-18-13-7-6-11(9-14(13)19-2)15(17)10-4-3-5-12(16)8-10/h3-9H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZPYPRRAVDPBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[3.3]heptan-2-ylmethyl methanesulfonate](/img/structure/B2915114.png)

![2-(3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2915120.png)

![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2915122.png)

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone](/img/structure/B2915123.png)

![5-(Oxan-3-ylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2915126.png)

![ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B2915127.png)

![(2S)-2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methyl-3-sulfanylpropanoic acid](/img/structure/B2915128.png)

![3-[(2-Methoxyadamantan-2-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2915129.png)